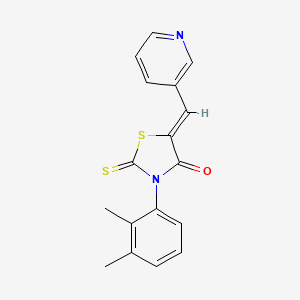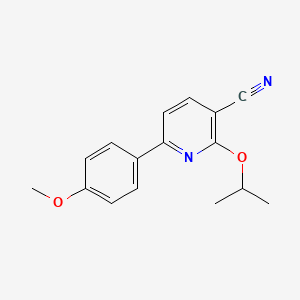
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile (2-IP6MN) is a nitrogen-containing heterocyclic compound with a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 2-IP6MN is used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungals. It is also used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs. In addition, 2-IP6MN has been found to have anti-oxidant and anti-cancer activities.
Mécanisme D'action
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile has been found to have anti-oxidant and anti-cancer activities. The anti-oxidant activity of this compound is due to its ability to scavenge free radicals, which are reactive molecules that can cause damage to cells and tissues. The anti-cancer activity of this compound is believed to be due to its ability to inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have anti-oxidant and anti-cancer activities. The anti-oxidant activity of this compound is due to its ability to scavenge free radicals, which are reactive molecules that can cause damage to cells and tissues. The anti-cancer activity of this compound is believed to be due to its ability to inhibit the growth and spread of cancer cells. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to have a variety of biological activities, making it a useful compound for a wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, this compound can react with other compounds, leading to unwanted side reactions.
Orientations Futures
The potential future directions for 2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile research include exploring its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In addition, further research is needed to explore the compound’s anti-oxidant and anti-cancer activities. Furthermore, further studies are needed to investigate the compound’s effects on other biological processes, such as inflammation, bacterial and fungal infections, and metabolism. Finally, research is needed to develop new methods of synthesizing this compound, as well as to improve its stability and reduce its reactivity with other compounds.
Méthodes De Synthèse
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile is synthesized from the reaction of 4-methoxyphenylacetonitrile and 2-isopropyl-6-methylpyridine in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is generally carried out at a temperature of 70-80°C. The reaction produces a white, crystalline product that is filtered and washed with water. The product is then dried under vacuum to obtain the desired compound.
Applications De Recherche Scientifique
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile has been studied extensively for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. The compound has been found to be useful in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungals. In addition, this compound has been studied for its potential anti-oxidant and anti-cancer activities. Furthermore, the compound has been found to be effective in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-propan-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)20-16-13(10-17)6-9-15(18-16)12-4-7-14(19-3)8-5-12/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKXEYBURUWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)
![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)
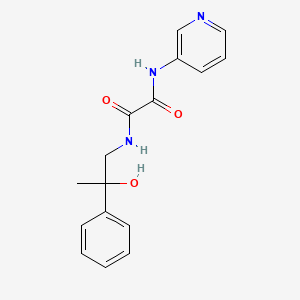
![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)
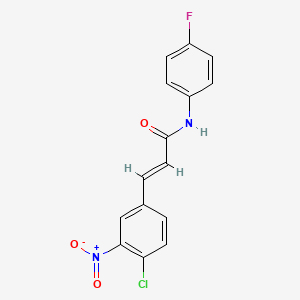
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)
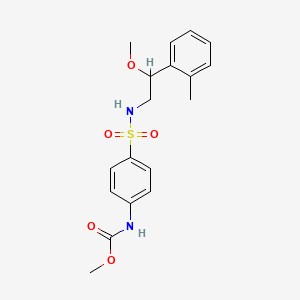
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)
